Arimoclomol (maleate) is a small-molecule compound known for its role as an inducer of heat shock proteins, particularly Hsp70. It has gained attention for its potential therapeutic applications in various disorders, including amyotrophic lateral sclerosis and lysosomal storage disorders. The compound is recognized for its ability to enhance the activity of glucocerebrosidase, an enzyme crucial for lipid metabolism, thereby offering possible benefits in treating conditions associated with glucocerebrosidase deficiencies.
Arimoclomol is classified as a pharmaceutical compound and is categorized under heat shock protein amplifiers. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name N-[2-hydroxy-3-(1-piperidinyl)-propoxy]-pyridine-1-oxide-3-carboximidoyl chloride. The maleate salt form is commonly used in research and clinical settings. The compound is synthesized from various chiral intermediates, emphasizing its importance in medicinal chemistry.
The synthesis of arimoclomol has been explored through several methodologies, focusing on enantioselectivity and yield optimization. One notable approach involves the use of (R)-(−)-glycidyl nosylate as a chiral precursor, leading to high enantiomeric purity. Key steps in the synthesis include:
Arimoclomol's molecular formula is C18H24ClN3O7, with a molecular weight of 429.85 g/mol. Its structure features a pyridine ring, a piperidine moiety, and hydroxyl groups that contribute to its biological activity. The compound's stereochemistry is crucial for its function, with specific configurations enhancing its efficacy as a heat shock protein amplifier.
The structural representation can be summarized as follows:
Arimoclomol participates in various chemical reactions that are essential for its synthesis and biological activity. Key reactions include:
Arimoclomol functions primarily by inducing heat shock proteins, particularly Hsp70, which play a protective role in cellular stress responses. The mechanism involves:
Arimoclomol is under investigation for several therapeutic applications:
Arimoclomol maleate (BRX-220) amplifies the cellular heat shock response (HSR) under stress conditions by targeting key molecular pathways.
Arimoclomol prolongs the activation of heat shock factor 1 (HSF1), the master regulator of chaperone transcription. Under proteotoxic stress, arimoclomol binds HSF1, stabilizing its active trimeric form and enhancing nuclear translocation. This increases occupancy at heat shock elements (HSEs) in target gene promoters. In retinal degeneration models, arimoclomol-treated cells showed 2.3-fold higher nuclear HSF1 and amplified transcription of HSP70, HSP90, and HSP40 genes compared to unstressed controls [4]. The compound’s efficacy is stress-selective, requiring concurrent cellular stress for activity, preventing unnecessary chaperone induction during homeostasis.
Arimoclomol significantly upregulates inducible HSP70 isoforms (HSP72 and HSPA5/BiP), validated across disease models:
Table 1: HSP70 Induction by Arimoclomol Maleate in Disease Models
| Disease Model | Cell Type | HSP70 Increase (Fold) | Functional Outcome |
|---|---|---|---|
| Gaucher (L444P mutation) | Fibroblasts | 3.1 ± 0.4 | GCase maturation +42% |
| P23H Rhodopsin RP | SK-N-SH neurons | 2.8 ± 0.3 | Aggregation reduced by 81% |
| SOD1G93A ALS | Motor neurons | 2.5 ± 0.6 | Survival extended by 22% |
Arimoclomol’s co-induction mechanism selectively amplifies existing HSR activity without initiating de novo responses. In endoplasmic reticulum (ER)-stressed cells, arimoclomol increased BiP (HSPA5) by 180%, while cytosolic HSP72 rose by 150%. This dual-compartment chaperone boost corrects misfolded proteins in the ER (e.g., mutant GCase) and cytosol (e.g., SOD1 aggregates) [3] [4]. The selectivity prevents off-target effects, as chaperone induction in unstressed cells remains minimal (<15% over baseline) [7].
Arimoclomol rescues disease-associated mutant proteins by facilitating folding and lysosomal trafficking:
Table 2: Folding Correction Efficacy in Misfolded Proteins
| Mutant Protein | Disease | Folding Efficiency Increase | Lysosomal Localization Improvement |
|---|---|---|---|
| GCase-L444P | Gaucher Type 3 | +42% vs. untreated | +38% vs. untreated |
| NPC1-I1061T | Niemann-Pick Type C | +37% vs. placebo | +29% vs. placebo |
| Rhodopsin-P23H | Retinitis Pigmentosa | +68% vs. vehicle | +55% vs. vehicle |
Arimoclomol reduces cytotoxic protein aggregates via chaperone-mediated disaggregation and autophagy:
Table 3: Aggregate Reduction Metrics
| Aggregate Type | Model | Arimoclomol Dose | Reduction vs. Control |
|---|---|---|---|
| P23H Rhodopsin inclusions | SK-N-SH cells | 5 μM, 72h | 81% ± 6% |
| Cortical TDP-43 deposits | VCP mutant mice | 10 mg/kg, 12 weeks | 70% ± 8% |
| Hippocampal Aβ plaques | Alzheimer’s model | 20 mg/kg, 6 months | 45% ± 5% |
Arimoclomol modulates proteotoxic clearance through dual mechanisms:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5